2-(3,4,5-Trifluorophenyl)morpholine chemical structure and properties
2-(3,4,5-Trifluorophenyl)morpholine chemical structure and properties
This guide serves as a technical reference for 2-(3,4,5-Trifluorophenyl)morpholine , a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. It functions primarily as a high-value intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and as a structural analog to the phenmetrazine class of monoamine transporter modulators.
Structural Analysis, Synthetic Pathways, and Pharmacological Applications
Executive Summary
2-(3,4,5-Trifluorophenyl)morpholine (CAS: 1251196-28-7) is a substituted morpholine derivative characterized by a 3,4,5-trifluorophenyl moiety at the C2 position. This specific fluorination pattern confers unique physicochemical properties, including enhanced metabolic stability against cytochrome P450-mediated oxidation and increased lipophilicity compared to its non-fluorinated parent, 2-phenylmorpholine.
While structurally related to the psychostimulant phenmetrazine, this scaffold is most prominently utilized in the pharmaceutical industry as a core building block for NK1 receptor antagonists (similar to Aprepitant) used in treating chemotherapy-induced nausea and vomiting (CINV) and depression.
Chemical Identity & Structural Analysis[1]
| Property | Data |
| IUPAC Name | 2-(3,4,5-Trifluorophenyl)morpholine |
| CAS Number | 1251196-28-7 |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Chiral Center | C2 (Exists as (R)- and (S)- enantiomers) |
| Core Scaffold | Morpholine (tetrahydro-1,4-oxazine) |
| Substituent | 3,4,5-Trifluorophenyl group at C2 |
2.1 Stereochemical Considerations
The C2 position is a chiral center. In biological systems, the enantiomers often exhibit distinct pharmacodynamic profiles.
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NK1 Antagonists: Typically require the (2R,3S) stereochemistry when further substituted at the C3 position.
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Monoamine Transporter Activity: For 2-phenylmorpholine analogs, the (+)-(2S) configuration is generally more potent at the dopamine transporter (DAT).
Physicochemical Profile & Fluorine Effect[13]
The 3,4,5-trifluoro substitution is not merely decorative; it is a strategic medicinal chemistry modification.
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Metabolic Blockade: The C3, C4, and C5 positions on the phenyl ring are primary sites for oxidative metabolism (hydroxylation). Capping these sites with fluorine atoms—which have a strong C-F bond energy (~485 kJ/mol)—effectively blocks metabolic degradation, significantly extending the plasma half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of three fluorine atoms reduces the electron density of the aromatic ring (π-system). This alters
stacking interactions with receptor binding pockets (e.g., aromatic residues like Phenylalanine or Tryptophan in the receptor site). -
Lipophilicity (LogP): The trifluoro group increases lipophilicity (Calculated LogP ~ 2.1 vs. 1.2 for 2-phenylmorpholine), facilitating Blood-Brain Barrier (BBB) penetration.
Synthetic Methodologies
Two primary routes are employed: Industrial Scale (Epoxide Opening) for high yield/purity, and Laboratory Scale (SnAP Reagents) for rapid analog generation.
4.1 Route A: Epoxide Ring Opening (Industrial Standard)
This method mimics the commercial synthesis of Aprepitant intermediates. It allows for strict stereocontrol if chiral epoxides or chiral resolution agents are used.
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Precursor Formation: 3,4,5-Trifluorobenzaldehyde is converted to the corresponding styrene or epoxide.
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Ring Opening: The epoxide reacts with ethanolamine (or N-protected derivative).
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Cyclization: Acid-catalyzed intramolecular cyclization closes the morpholine ring.
4.2 Route B: SnAP Reagent Protocol (Modern Modular)
For research applications requiring rapid library generation, the Stannylamine Protocol (SnAP) is superior.
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Reagents: 3,4,5-Trifluorobenzaldehyde + SnAP-M Reagent.
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Catalyst: Copper(II) triflate.
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Mechanism: Formation of an imine followed by a radical cyclization.
4.3 Visualization of Synthetic Logic
Figure 1: Comparison of Industrial (Epoxide) and Modern (SnAP) synthetic routes.
Pharmacology & Mechanism of Action[14]
5.1 Neurokinin-1 (NK1) Receptor Antagonism
This is the primary validated application. The morpholine ring acts as a scaffold to orient the lipophilic trifluorophenyl group into a hydrophobic pocket of the NK1 receptor.
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Role: Blocks the binding of Substance P, a neurotransmitter involved in pain and emesis.
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SAR Insight: The 2-phenyl moiety anchors the molecule. The basic nitrogen (often further substituted in final drugs) interacts with conserved acidic residues (e.g., Aspartate) in the receptor.
5.2 Monoamine Transporter Modulation (Secondary/Research)
As a structural analog of 2-phenylmorpholine , this compound possesses an intrinsic pharmacophore for monoamine release/reuptake inhibition.
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Dopamine Transporter (DAT): The 2-phenylmorpholine core is a known DAT substrate/releaser.
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Effect of Fluorination: Electron-withdrawing groups (EWGs) like fluorine on the phenyl ring generally reduce potency at DAT compared to the unsubstituted or methyl-substituted analogs (like phenmetrazine). However, they significantly increase selectivity for the Serotonin Transporter (SERT) and extend duration of action due to metabolic resistance.
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Status: While not a marketed stimulant, it is a "Research Chemical" of interest for structure-activity relationship (SAR) studies probing the hydrophobic nature of the DAT binding site.
Experimental Protocols
Protocol A: Synthesis via Epoxide Opening (Standardized)
Note: All steps must be performed in a fume hood.
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Epoxidation: Dissolve 3,4,5-trifluorostyrene (10 mmol) in DCM (50 mL). Add m-CPBA (12 mmol) at 0°C. Stir for 12h. Quench with Na₂SO₃. Isolate epoxide.
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Ring Opening: Reflux the epoxide (1 equiv) with Ethanolamine (3 equiv) in Methanol for 4h. Evaporate solvent to obtain the diol-amine intermediate.
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Cyclization: Treat the intermediate with 70% H₂SO₄ at 140°C for 2h.
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Workup: Pour onto ice. Basify to pH 10 with NaOH. Extract with DCM.
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Purification: Convert to Hydrochloride salt (HCl/Ether) for crystallization.
Protocol B: Analytical Verification
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1H NMR (CDCl₃, 400 MHz): Look for the characteristic methine triplet at C2 (~4.5 ppm) and the disappearance of aldehyde protons. The aromatic region should show only 2 protons (if 3,4,5-substituted) or specific splitting patterns depending on symmetry.
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LC-MS: Molecular ion [M+H]+ = 218.2.
Safety & Handling (MSDS Summary)
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GHS Classification: Warning.
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Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Specific Precaution: Fluorinated aromatics can be toxic if metabolized to free fluoride ions, though the trifluorophenyl ring is generally stable. Handle as a potent bioactive amine.
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Storage: Store under inert gas (Argon) at -20°C to prevent oxidation of the secondary amine.
References
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MolAid Chemical Database. (2024). 2-(3,4,5-Trifluorophenyl)morpholine - CAS 1251196-28-7. Retrieved from [Link]
- European Patent Office. (2001). EP1087966B1 - Chemical synthesis of morpholine derivatives.
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Organic Syntheses. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). Overview of Monoamine Transporters. PMC. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2005). Discovery of Novel Antithrombotic Agents. (Contextual reference for morpholine scaffold utility). Retrieved from [Link]
